Musk ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.46 mg/L at 25 °C

Very soluble in chloroform

0.00046 mg/mL

Synonyms

Canonical SMILES

- Environmental Impact: Due to its widespread use in fragrances and persistence in the environment, researchers are studying its presence and potential effects on ecosystems.

- Potential Health Effects: While traditionally used in some cultures for medicinal purposes, research into the potential health effects of Musk Ketone is ongoing, with a particular focus on its possible anti-cancer properties.

Environmental Impact

- Musk Ketone is a synthetic musk fragrance and a member of the nitromusk family. These chemicals are known to be persistent in the environment, meaning they break down slowly Environmental Working Group: .

- Research suggests that Musk Ketone may bioaccumulate, meaning it can build up in the bodies of organisms over time . This raises concerns about potential harm to wildlife.

- Studies are ongoing to determine the best methods for removing Musk Ketone from wastewater treatment plants, as current methods appear to be ineffective .

Potential Health Effects

- Traditionally, natural Musk, which contains Musk Ketone as a major component, has been used in some cultures for medicinal purposes National Institutes of Health: .

- Some research suggests that synthetic Musk Ketone may have anti-tumor properties. Studies have shown that it can inhibit the growth of cancer cells in vitro (in a lab setting) and in animal models National Institutes of Health: . However, more research is needed to understand the mechanisms behind this effect and determine its potential for cancer treatment in humans.

- It is important to note that Musk Ketone may also have other health effects. For example, some studies have suggested that it may disrupt the endocrine system Environmental Working Group: . Further research is needed to determine the safety of Musk Ketone for human use.

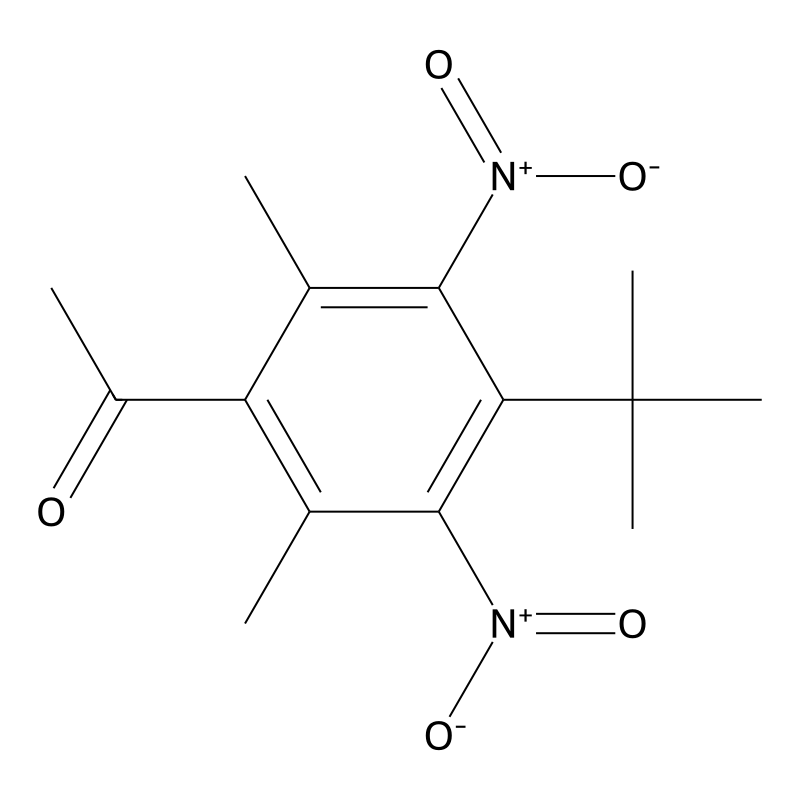

Musk ketone, chemically known as 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone, is a synthetic aromatic compound belonging to the nitromusk family. It is primarily utilized in the fragrance industry due to its musky scent, which is reminiscent of natural musk derived from animal sources. Musk ketone is characterized by its yellow powder appearance and has a molecular formula of with a molecular weight of approximately 294.31 g/mol. It was first synthesized in the late 19th century and patented in 1893 by Willem Mallmann .

The synthesis of musk ketone typically involves a two-step process:

- Friedel-Crafts Acetylation: The precursor 1,3-dimethyl-5-tert-butylbenzene is acetylated using chloroacetic acid in the presence of aluminum chloride.

- Nitration: The resulting compound undergoes nitration with nitric acid to introduce the nitro groups necessary for forming musk ketone .

This method allows for the efficient production of musk ketone while adhering to regulatory standards regarding impurities.

Musk ketone is predominantly used in the fragrance industry as a fixative, enhancing the longevity and stability of perfume aromas. It is particularly favored in women's perfumes for its powdery effect and compatibility with floral accords. Despite its historical significance, its use has declined due to regulatory pressures concerning environmental safety and toxicity concerns . Besides perfumery, musk ketone finds applications in cosmetics, detergents, fabric softeners, and household cleaning products .

Studies have shown that musk ketone can interact with biological systems in various ways. It affects cytochrome P450 enzymes in rats, which are associated with metabolic processes linked to cancer risk. Additionally, it has been noted for causing toxic effects in aquatic organisms and may disrupt cell wall transporters in marine species, indicating potential implications for human health as well . The compound's lipophilicity contributes to its tendency to accumulate in biological tissues.

Musk ketone belongs to a broader category of synthetic musks. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Musk Xylene | Nitromusk | Banned due to toxicity; similar scent profile |

| Galaxolide | Polycyclic Musk | Widely used; less persistent than nitromusks |

| Helvetolide | Monocyclic Musk | Known for softer scent; biodegradable |

| Muscone | Macrocyclic Musk | Naturally occurring; derived from musk deer |

Musk ketone's uniqueness lies in its specific chemical structure and regulatory status as one of the few permitted nitromusks in perfumery today .

Molecular Architecture

Musk ketone belongs to the nitro musk family, characterized by a benzene ring functionalized with nitro (-NO₂), methyl (-CH₃), tert-butyl (-C(CH₃)₃), and acetyl (-COCH₃) groups. The systematic IUPAC name is 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone. Its molecular formula, C₁₄H₁₈N₂O₅, corresponds to a molar mass of 294.30 g/mol.

Table 1: Structural and Physical Properties of Musk Ketone

The benzene core is substituted at the 3,5-positions with nitro groups, 2,6-positions with methyl groups, and the 4-position with a tert-butyl group. An acetyl group at the 1-position completes the structure. This arrangement ensures steric hindrance and electronic effects that stabilize the molecule and enhance its musk-like odor.

Nomenclature and Synonyms

Musk ketone is interchangeably referred to by several synonyms, including:

- Ketone Moschus (historical perfumery term)

- 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone

- 1-Acetyl-4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzene

Historical Development in Synthetic Musk Production

Early Innovations in Nitro Musk Synthesis

The discovery of musk ketone traces to Albert Baur, a German chemist who, in 1888, serendipitously synthesized the first nitro musk (Musk Baur) while attempting to optimize trinitrotoluene (TNT) production. Baur’s method involved Friedel-Crafts alkylation of toluene with isobutyl bromide, followed by nitration. This breakthrough marked the dawn of synthetic musk chemistry, circumventing reliance on endangered musk deer populations.

Table 2: Timeline of Key Developments in Synthetic Musk Chemistry

Evolution of Musk Ketone Synthesis

Baur’s 1894 refinement involved acetylating 1,3-dimethyl-5-tert-butylbenzene followed by nitration with fuming nitric acid. This yielded musk ketone with superior olfactory properties compared to earlier nitro musks, closely resembling natural Tonkin musk. By the 1920s, musk ketone dominated luxury perfumes, exemplified by its use in Ernest Beaux’s Chanel No. 5.

Technological and Industrial Impact

The shift to synthetic musks addressed three critical challenges:

- Ethical Sustainability: Reduced hunting pressure on musk deer populations.

- Cost Efficiency: Synthetic production bypassed the labor-intensive extraction of natural musk.

- Odor Consistency: Standardized synthesis ensured reproducible fragrance profiles.

Despite its decline post-1980s due to environmental and health concerns, musk ketone remains a landmark in fragrance chemistry, illustrating the interplay between serendipity and industrial innovation.

Purity

Physical Description

Liquid

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

LogP

4.30

log Kow = 4.30

Odor

Unique ... powdery

Decomposition

Appearance

Melting Point

135.5 °C

135.5 - 136 °C

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... After 6 hr application the dressing and foil were removed and the remaining dose at the treated area was wiped off ... In CD rats means of 7.3% and 17.2% of the applied dose had been excreted in the urine and feces, respectively, after 120 hours. In Long-Evans rats the rate of elimination was comparable with 10.8% and 27.2% of the dose excreted during 5 days in the urine and feces, respectively. Most radioactivity was eliminated in the first 48 hr after start of dosing. No radioactivity was detected in expired air.

The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... After 6 hr application the dressing and foil were removed and the remaining dose at the treated area was wiped off ... In the bile duct cannulated CD rats only 1.8% of the dose was eliminated in the urine in 48 hours, while 25.3% was collected in the bile (of which 15.8% within 24 hours). The non-cannulated rat excreted 8% of the dose in the urine in 48 hours. These results indicate that the predominant route of excretion for (14)C-musk ketone is via the bile, and therefore that most of the radioactivity in the urine of cannulated animals is due to material that had been reabsorbed from the gastro-intestinal tract. In bile, at least six drug-related components were present as beta-glucuronic acid conjugates which were apparently deconjugated and further metabolized in the gastro-intestinal tract to other more polar components, some of which were at least partially reabsorbed giving rise to a complex profile of urinary metabolites. Radioactivity was detected in nearly all the tissues of animals killed at 1-120 hours after start of dose application. Concentrations were highest at about 6 hours after start of dosing in all tissues. Between 8 and 120 hr the concentration of radioactivity declined steadily in all tissues so that at 120 hours after start of dosing the concentration of radioactivity in each tissue was in general less than 20% of its peak value. Throughout the study the highest concentrations of radioactivity were found in the gastro-intestinal tract, liver, adipose tissue, adrenals, thyroid and kidneys, which at 6 hours after start of dosing contained means of 0.645 ug musk ketone equivalents/g, 0.32 ug/g, 0.19 ug/g, 0.12 ug/g, 0.10 ug/g and 0.08 ug/g, respectively, in CD rats. The distribution of radioactivity in the tissues of Long-Evans rats was similar with the highest peak concentrations of radioactivity at 6 hr after start of dosing in the gastro-intestinal tract (0.47 ug musk ketone equivalents/g), liver (0.26 ug/g), adrenals (0.1 ug/g), thyroid (0.18 ug/g) and fat (0.16 ug/g).

Ring-labeled (14)C-musk ketone (in phenylethyl alcohol and ethanol) was applied under occlusion to the shaven backs (area about 9 sq cm) of 10 male Sprague-Dawley CD rats up to fourteen daily 24-hour doses of 0.5 mg/kg bw. The skin remained unrinsed between the applications. Two rats were killed for whole-body autoradiography, one 24 hours after the first dose, and the other 24 hours after the 14th dose. From the remaining 8 rats, urine and feces were collected at several time points, and at sacrifice samples of blood, treated skin, brain, kidney, liver, thyroid, and fat were taken. Whole-body autoradiography showed that at 24 hours after the first dose radioactivity was not widely distributed throughout the body. Relatively high concentrations were present at the site of application and in the caecal contents, large intestine contents, and bile ducts. Lower levels were present in the small intestine contents and liver. Tissues of the rat killed at 24 hours after the 14th dose generally contained more radioactivity, although the highest concentrations were still associated with the site of application and the gastro-intestinal tract and lower levels were present in liver, blood, and thyroid. Hence, the absorption of radioactivity was incomplete, given the large amounts of the applied radioactivity remaining at the site of application. Means of 1.48 and 2.34 ug musk ketone equivalents were excreted in urine and feces, respectively, in the 24 hours following the application of dose 1. The mean rate of excretion in the urine increased to 6.54 ug/day during the 24 hours following the application of dose 14. The mean rate of excretion in feces increased to maxima of about 14.8 ug/day in the 24 hours following application of both dose 12 and dose 14. At sacrifice, the concentration of radioactivity in treated skin was high, whereas the total radioactivity present in blood and selected tissues was only a very small proportion of the total of 14 applied doses (0.22-0.37% in liver, and even less in fat, blood, kidneys, brain, and thyroid).

For more Absorption, Distribution and Excretion (Complete) data for Musk ketone (9 total), please visit the HSDB record page.

Metabolism Metabolites

Two healthy male volunteers received an application of 2.2 mg ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) on the unshaven skin of the upper left quadrant of the chest for 6 hours. The dose was applied evenly over an area of 100 sq cm. The application rate was 0.02 mg/sq cm. ... When urine samples were treated with beta-glucuronidase and extracted with ethyl acetate the recovery was about 5-fold larger, indicating that a large proportion of the metabolites of musk ketone in human urine were present as glucuronide conjugates. Extracts of beta-glucuronidase treated human urine contained a single major (unidentified) metabolite which was probably also present as a minor constituent of rat bile extract.

Wikipedia

Use Classification

Cosmetics -> Masking

Methods of Manufacturing

General Manufacturing Information

Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-: ACTIVE

Of the few aromatic, nitrogen-containing fragrance substances, the nitro musk material musk ketone is still important commercially as an inexpensive and tenacious musk fragrance. The other artificial nitro musks, musk ambrette and musk xylene, have lost their significance on account of their toxicological and ecotoxicological properties.

In public use since the 1900s.

The Council of Europe (1974) included musk ketone in the list of artificial flavoring substances that may be temporarily added to foodstuffs without hazard to public health.

Analytic Laboratory Methods

This study presents the development of an analytical method for determining 9 synthetic musks in water matrices. The developed method is based on stir bar sorptive extraction (SBSE), coated with polydimethylsiloxane, and coupled with a thermal desorption-gas chromatography-mass spectrometry system (TD-GC-MS). SBSE can efficiently trap and desorb the analytes providing low limits of detection (between 0.02 ng/L and 0.3 ng/L). Method validation showed good linearity, repeatability and reproducibility for all compounds. Furthermore, the limited manipulation of the sample required in this method implies a significant decrease of the risk of external contamination of the samples. The performance of the method in real samples was evaluated by analyzing biological wastewater treatment plant (WWTP) influent and effluent samples, reverse osmosis treatment plant effluents and river waters. The most abundant musk was galaxolide with values up to 2069 ng/L and 1432 ng/L in the influent and effluent of urban WWTP samples, respectively. Cashmeran, Pantolide and Tonalide were also detected in all the matrices with values up to 94 ng/L, 26 ng/L and 88 ng/L, respectively. Although in Europe the use of nitromusks in cosmetics is prohibited, musk xylene and musk ketone were detected both in the WWTP and in the river samples. As far as we know, this is the first time than a SBSE method coupled with TD is applied for the determination of synthetic musks in water samples.

In this work the development and validation of a new procedure for the simultaneous determination of 9 nitro and polycyclic musk compounds: musk ambrette (MA), musk ketone (MK), musk mosken (MM), celestolide (ADBI), phantolide (AHMI), tonalide (AHTN), traseolide (ATII), cashmeran (DPMI) and galaxolide (HHCB) in environmental water samples (estuarine and wastewater) using microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) was carried out. Apart from the optimization of the different variables affecting MEPS (i.e., nature of the sorbent, nature of the solvent elution, sample load, and elution/injection volume) extraction recovery was also evaluated, not only for water samples but also for environmental water matrices such as estuarine and waste water. The use of two deuterated analogs ([(2)H3]-AHTN and [(2)H15]-MX) was successfully evaluated in order to correct matrix effect in complex environmental matrices such as influent samples from wastewater treatment plants. Method detection limits (MDLs) ranged from 5 to 25 ng/L, 7 to 39 ng/L and 8 to 84 ng/L for influent, effluent and estuarine samples, respectively. Apparent recoveries were higher than 75% for all target compounds in all the matrices studied (estuarine water and wastewater) and the precision of the method, calculated as relative standard deviation (RSD), was below 13.2% at 200 ng/L concentration level and below 14.9% at low level (20 ng/L for all the target analytes, except for AHTN which was set at 40 ng/L and HHCB at 90 ng/L, due to the higher MDL values presented by those target compounds). Finally, this MEPS procedure was applied to the determination of the target analytes in water samples, including estuarine and wastewater, from two estuaries, Urdaibai (Spain) and Adour (France) and an established stir-bar sorptive extraction-liquid desorption/large volume injection-gas chromatography-mass spectrometry (SBSE-LD/LVI-GC-MS) method was performed in parallel for comparison. Results were in good agreement for all the analytes determined, except for DPMI.

A new analytical method for the simultaneous determination of eight synthetic musks compounds (SMs) including five polycyclic musks (PCMs) and three nitro musks (NMs) was validated for sediment samples based on a simple QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) sample preparation procedure followed by gas chromatography-mass spectrometry (GC-MS). Good analytical performances were obtained for all the target compounds. For the validation of the method, internal calibration (IC) and internal calibration with QuEChERS (ICQ) were compared. Good linearity was obtained for both calibration methods with determination coefficients (R2) ranging between 0.990 for Musk Xylene (MX) and 0.999 for Tonalide (AHTN) with IC and between 0.991 for Musk Ketone (MK) and 0.999 for Traseolide (ATII) with ICQ. The repeatability ranges were 0.1%-1.9% with the IC and 0.1%-2.6% with the ICQ. The apparent recoveries obtained for SMs in the standard reference sediment (SRM1944) varied in the range of 70%-98% and 75%-103% in the sediment from the Bizerte Lagoon (Tunisia). The absolute recoveries ranged between 61% and 92% for the SRM1944 and between 61% and 89% in the sediment from the Bizerte Lagoon. The limits of detection (LOD) calculated for the two main compounds, Galaxolide (HHCB) and Tonalide (AHTN) were 0.3 and 0.1 ng/g respectively. The LODs obtained for ADBI (Celestolide), AHMI (Phantolide), ATII (Traseolide), MM (Muks mosken), MK (Musk Ketone) and MX (Musk Xylene) were 0.08, 0.12, 0.03, 0.34, 0.11, 0.08, 0.10 and 0.15 ng/g respectively. The levels of sigmaSMs in surface sediments from the Bizerte Lagoon ranged from 1.4 to 4.5 ng/g, which are 1000 times lower than the predicted no effect concentration (PNEC) for marine organisms.

For more Analytic Laboratory Methods (Complete) data for Musk ketone (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

... When the cells were treated simultaneously with MK (5-5000 ng/mL) and 0.2 ug/mL benzo(a)pyrene, no synergistic effects were detected; benzo(a)pyrene (B(a)P) itself caused an 1.5-fold increase of MN over the spontaneous background frequency (60 versus 39 MN/1000 binucleated cells). ...

When tested in an in vitro micronucleus test with metabolically competent human hepatoma cells (Hep G2 line), a cogenotoxic effect of musk ketone was observed when the cells were pre-treated with musk ketone for 28 hours and subsequently exposed to B(a)P, but not when the cells were simultaneously treated with musk ketone and B(a)P. Pretreatment with musk ketone resulted in a significant increase in B(a)P-induced micronuclei. This amplification of B(a)P genotoxicity was seen with 500-5,000 ng/mL musk ketone, concentrations that were effectively inducing CYP1A-activities (as was shown by EROD measurements in the Hep G2 cells), i.e. enzymes playing a key role in the activation of B(a)P.

Stability Shelf Life

Dates

Musk Ketone Induces Neural Stem Cell Proliferation and Differentiation in Cerebral Ischemia via Activation of the PI3K/Akt Signaling Pathway

Zheyi Zhou, Linglu Dun, Bingxin Wei, Yanyan Gan, Zhongling Liao, Xiumiao Lin, Junlei Lu, Guocheng Liu, Hong Xu, Changjun Lu, Hongwei AnPMID: 32112919 DOI: 10.1016/j.neuroscience.2020.02.031

Abstract

Traditional Chinese medicine has been reported to influence the proliferation and differentiation of neural stem cells (NSCs) that may be protective against nervous system diseases. Recent evidence indicates the importance of musk ketone in nerve recovery and preventing secondary damage after cerebral ischemic injury. A middle cerebral artery occlusion (MCAO) rat model was established by a transient filament model, and rats were treated with musk ketone (0.9 or 1.8 μM). Next, an in vitro oxygen-glucose deprivation (OGD) cell model was established to study the effect of musk ketone on the proliferation and differentiation of NSCs. To determine the potential mechanisms of musk ketone involved in activities of NSCs, the effect of musk ketone on the PI3K/Akt signaling pathway activation was assessed. Furthermore, NSCs were treated with musk ketone in the presence of PI3K/Akt inhibitor Akti-1/2 to examine their roles on NSC proliferation and differentiation. Musk ketone reduced cerebral ischemic injury in a dose-dependent manner in rats. In addition, NSCs treated with musk ketone showed enhanced proliferation and differentiation along with increased PI3K/Akt signaling pathway activation. The effects of muck ketone were reversed by Akti-1/2. Altogether, musk ketone promoted NSC proliferation and differentiation and protected against cerebral ischemia by activating the PI3K/Akt signaling pathway, highlighting the potential of musk ketone as a physiologically validated approach for the treatment of cerebral ischemia.Sorption of Tonalide, Musk Xylene, Galaxolide, and Musk Ketone by microplastics of polyethylene and polyvinyl chloride

Xiaofeng Dong, Minggang Zheng, Lingyun Qu, Lei Shi, Ling Wang, Yu Zhang, Xiaowen Liu, Ying Qiu, Huihui ZhuPMID: 31179978 DOI: 10.1016/j.marpolbul.2019.04.046

Abstract

The effects of time, temperature, and salinity on the adsorption of Tonalide (AHTN), Musk Xylene (MX), Galaxolide (HHCB), and Musk Ketone (MK) by microplastics of polyethylene (PE) and polyvinyl chloride (PVC) are studied. Results indicate that the equilibrium sorption time was about 10 h and the adsorption kinetics model conformed to the first-order adsorption kinetic model and pseudo-second order kinetic model, this indicates that the main adsorption mechanism might be chemical adsorption and physical absorption. Adsorption reached a nadir at 15 °C and 14% salinity. The adsorption capacity gradually increases, and then decreases, finally increases with an increase in NaCl concentration. Due to the specific surface area and the pore volume of PVC was larger than PE, the adsorption capacity of PVC was higher than that of PE in the equal conditions.In vitro determination of transdermal permeation of synthetic musks and estimated dermal uptake through usage of personal care products

Xiaolan Zhang, Yuling Yu, Yue Gu, Xiaojing Li, Xinyu Zhang, Yingxin YuPMID: 28129620 DOI: 10.1016/j.chemosphere.2017.01.001

Abstract

Synthetic musks, chemical constituents of personal care products, enter the human body through dermal contact. Elucidation of the mechanisms underlying transdermal permeation of synthetic musks should enhance our understanding of their uptake and distribution in human skin and allow accurate evaluation of associated human exposure. Here, the transdermal permeation dynamics and distribution of galaxolide (HHCB) and tonalide (AHTN) were investigated using an in vitro skin diffusion model. The transdermal permeation amounts of HHCB and AHTN increased rapidly during the first 6 h. The applied HHCB and AHTN amounts did not affect percutaneous absorption rates. HHCB and AHTN remained primarily in the stratum corneum, accounting for 70.0% and 70.3% of the totals during the 24-h period, respectively. The percutaneous absorption rate of both chemicals was ∼11%. HHCB, AHTN, musk ketone, musk xylene, and Musk-T were detected in 29 personal care products. The average total concentrations of the musks were 3990, 54.0, 17.7, and 9.8 μg gin perfume, shampoo, lotion, and shower gel, respectively. Among the four product categories, HHCB was dominant (57.4%-99.6%), followed by AHTN. The data clearly indicate that polycyclic and nitro musks are most commonly used in personal care products. The total estimated dermal intake (51.6 μg kg

day

) was markedly higher than total dermal uptake (5.9 μg kg

day

) when percutaneous absorption rates of the chemicals were added into the calculation. Uptake of HHCB and AHTN via dermal contact of personal care products was significantly higher than that from dust inhalation calculated according to earlier literature data.

Sorption of three synthetic musks by microplastics

Xiaojun Zhang, Minggang Zheng, Ling Wang, Yinghua Lou, Lei Shi, Shujun JiangPMID: 28982477 DOI: 10.1016/j.marpolbul.2017.09.025

Abstract

Microplastics and synthetic musks (SMs) are two typical organic pollutants in the marine environment. In this study, the sorption of three SMs to microplastics in a simulated seawater environment was examined. Tonalide (AHTN), musk xylene (MX), and musk ketone (MK) were the musks investigated, while polypropylene (PP) was used as the microplastic. It was found that the equilibrium sorption time was about 10h and the adsorption kinetics model conformed to a Lagergren adsorption model. The adsorption capacity increased with decreasing particle size. Adsorption reached a peak at 25°C, and the adsorption capacity was not sensitive to the concentration of sodium chloride. There is a need for more research and monitoring of microplastics in the marine environment due to their strong ability to absorb organic pollutants.Determination and environmental risk assessment of synthetic musks in the water and sediments of the Jiaozhou Bay wetland, China

Shujun Jiang, Ling Wang, Minggang Zheng, Yinghua Lou, Lei ShiPMID: 29204937 DOI: 10.1007/s11356-017-0811-7

Abstract

Human activity in estuarine areas has resulted in pollution of the aquatic environment, but little is known about the levels of synthetic musks (SMs) in river water and sediments in estuarine areas. This study investigated the concentrations and distribution of SMs in the Jiaozhou Bay wetland, including celestolide, phantolide, traseolide, galaxolide (HHCB), tonalide (AHTN), musk xylene and musk ketone (MK). The SMs HHCB, AHTN and MK were detected at concentrations of 10.7-208, not detected (ND)-59.2 and ND-13.6 ng/L, respectively, in surface water samples and 13.1-27.3, 3.06-14.5 and 1.33-18.8 ng/g (dry weight; dw), respectively, in sediment samples. Based on the calculated total organic carbon (TOC) concentrations, there was no significant correlation between SMs and TOC in sediment samples (p > 0.05). The hazard quotients were 0.204, 0.386 and 0.059 for AHTN, HHCB and MK, respectively, which indicated no serious environmental impact, because these values are all less than 1. The concentrations of SMs decreased as the distance to the Xiaojianxi refuse landfill increased in both surface water and sediments. Compared with previous studies, the concentration of SMs in the Jiaozhou Bay wetland was relatively high. Therefore, more attention should be paid to SMs because of their persistent impact on human health and the environment.Urban sources of synthetic musk compounds to the environment

Fiona Wong, Matthew Robson, Lisa Melymuk, Chubashini Shunthirasingham, Nick Alexandrou, Mahiba Shoeib, Edmund Luk, Paul Helm, Miriam L Diamond, Hayley HungPMID: 30575830 DOI: 10.1039/c8em00341f

Abstract

The occurrence and potential sources of synthetic musk compounds (SMCs) in the urban and surrounding environment were investigated. We analyzed air, soils and surface waters from a wide array of land-use types and urban densities including air from wastewater treatment plants (WWTPs), indoor, urban, rural, and remote Arctic sites; surface waters from urban and rural tributaries; and effluents of three WWTPs. In air, the median sum concentration of six selected polycyclic musks (Σ6PCMs) (i.e., galaxolide, tonalide, cashmeran, celestolide, phantolide, traseolide) were the highest from WWTP on-site > indoor > urban > WWTP off-site > rural. SMCs were not found in remote Arctic air indicating low potential for long-range atmospheric transport. SMCs were not found in soils, likely because of their high volatility and fast biodegradation rate. Galaxolide (HHCB) and tonalide (AHTN) were the two most abundant SMCs in air, tributaries and WWTP effluents. Σ6PCM concentrations in air taken along urban-rural transects and in tributary water were positively correlated with population density. In WWTP on-site air, trace levels of the toxic nitro-musks, namely musk xylene and musk ketone were detected and macrocyclic musks accounted for ∼10% of the total SMCs measured. In WWTP effluents, the concentrations of Σ6PCMs were proportional to the population served. We conclude that sources of SMCs to the outdoor urban environment and hence the surrounding region, originate from releases from indoor air, and temperature-dependent volatilization from WWTPs during treatment.Native musk and synthetic musk ketone strongly induced the growth repression and the apoptosis of cancer cells

Ling Xu, Yi CaoPMID: 27931220 DOI: 10.1186/s12906-016-1493-2

Abstract

Musk is widely used in clinical practice for its anti-cancer properties. Here, we treated various types of cancer using musk to determine which cancers are sensitive to musk treatment. We also compared effects of native musk and synthetic musk ketone in cancer cells. Furthermore, we investigated mechanisms underlying effects of musk.Twenty two cancer cell lines were treated with musk. Cell proliferation and apoptosis analyses were carried out. Native musk and synthetic musk ketone were analyzed by gas chromatograph-mass spectrometer (GC-MS) assay. Differentially expressed genes were determined by microarray and quantitative real-time polymerase chain reaction.

Native musk strongly induced the growth repression and the apoptosis in the majority of cancer cell lines in a dose-dependent manner, but distinct types of cancer showed significantly different reactions. Cancer cells which originated from epithelial cells showed higher sensitivity for musk treatment. By contrast, leukaemia and lymphoma cells were not sensitive. GC-MS analysis demonstrated that native musk contains more than 30 contents in which musk ketone is a major component; synthetic musk ketone was consistent with natural musk ketone, and the used sample of synthetic musk ketone contained only sole component. Similar to native musk, synthetic musk ketone induced the growth repression and the apoptosis of cancer cells. Additionally, numerous genes were differentially expressed in lung cancer cells after native musk treatment. These differentially expressed genes were involved in many signalling pathways. Among these pathways, apoptosis-related pathways included interleukin family, tumor necrosis factor family, and MAPK signalling pathway. Native musk and synthetic musk ketone can up-regulate IL-24 (interleukin family) and DDIT3 (MAPK signalling pathway) in lung cancer cells.

This research provided strong evidence that native musk and synthetic musk ketone can induce the growth repression and the apoptosis of cancer cells. However, the selection of sensitive cancer patient for individualized treatment is a key step in clinical application. Synthetic musk ketone can substitute for native musk to treat cancer patients. Musk might induce the growth repression and the apoptosis of lung cancer cells through up-regulating IL-24 and DDIT3 expressions.